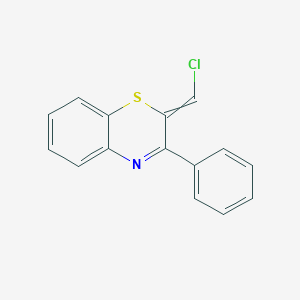
2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine is an organic compound that belongs to the class of benzothiazines This compound is characterized by a chloromethylidene group attached to the benzothiazine ring, which is further substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine typically involves the reaction of 2-aminobenzenethiol with α-chloroacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethylidene group to a methyl group.
Substitution: The chlorine atom in the chloromethylidene group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted benzothiazine.
Substitution: Various substituted benzothiazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethylidene)-3-methyl-2H-1,4-benzothiazine
- 2-(Chloromethylidene)-3-ethyl-2H-1,4-benzothiazine
- 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzoxazine
Uniqueness
2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
66252-24-2 |
|---|---|
Fórmula molecular |
C15H10ClNS |
Peso molecular |
271.8 g/mol |
Nombre IUPAC |
2-(chloromethylidene)-3-phenyl-1,4-benzothiazine |
InChI |
InChI=1S/C15H10ClNS/c16-10-14-15(11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-14/h1-10H |
Clave InChI |
SLXUCGPTTLGQEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
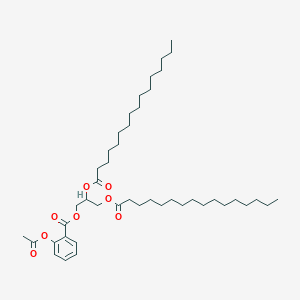
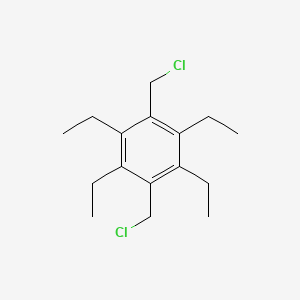
![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)


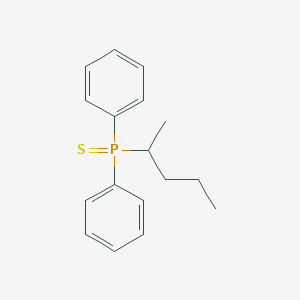
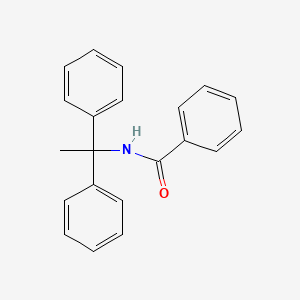
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)

![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
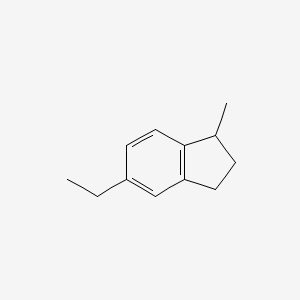
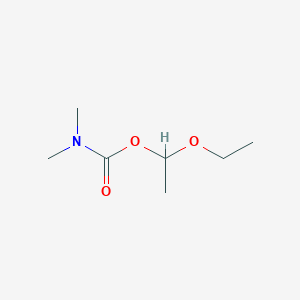
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
